2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
Description
This compound is a piperazine-acetohydrazide derivative featuring a 2-chlorobenzyl group on the piperazine ring and a (1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene substituent on the hydrazide moiety. The stereochemistry of the propenylidene group (E,Z-configuration) and the chlorine atoms likely enhance its binding affinity to biological targets, such as enzymes or receptors, by influencing molecular geometry and electronic properties.
Properties
Molecular Formula |
C22H24Cl2N4O |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H24Cl2N4O/c23-20(14-18-6-2-1-3-7-18)15-25-26-22(29)17-28-12-10-27(11-13-28)16-19-8-4-5-9-21(19)24/h1-9,14-15H,10-13,16-17H2,(H,26,29)/b20-14-,25-15+ |
InChI Key |
CRMDNXFHIRTPIG-KLINPMNRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC(=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with 2-chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the 2-chlorobenzylpiperazine intermediate.
Formation of the acetohydrazide moiety: This involves the reaction of the intermediate with acetohydrazide under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and phenylpropylidene moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The 2-chlorobenzyl group on the piperazine ring is a common feature in several analogs (e.g., ). Key comparisons include:
- : The compound N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide replaces the propenylidene group with a bromo-fluorophenyl substituent. This increases molecular weight (467.77 g/mol vs. ~386.88 g/mol for the target compound) and may alter solubility and target selectivity .
Modifications to the Hydrazide Moiety
The (1E,2Z)-2-chloro-3-phenylpropenylidene group distinguishes the target compound from analogs with simpler arylidene or heterocyclic substituents:
- : Compounds like 8a and 8b feature sulfonyl groups (e.g., 4-methylphenylsulfonyl), which are bulkier and more electron-withdrawing. These groups reduce flexibility but may improve metabolic stability .
- : N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) incorporates a pyridazinone ring and a nitro group, showing anti-proliferative activity against AGS cells (IC₅₀ = 8.2 µM). The nitro group’s electron-withdrawing nature may enhance cytotoxicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Electron-Withdrawing Groups Enhance Bioactivity : Nitro and chloro substituents (e.g., ) correlate with improved anti-proliferative or target-binding activities due to increased electrophilicity .
Stereochemistry Matters : The (1E,2Z)-configuration in the target compound may optimize spatial alignment with biological targets compared to single E/Z analogs (e.g., ’s Z-configuration) .
Piperazine Flexibility : The 2-chlorobenzyl group on piperazine (common in –13) balances lipophilicity and steric bulk, aiding membrane permeability without excessive rigidity .
Biological Activity
The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a novel organic molecule that has drawn attention for its potential biological activities. Its unique structure incorporates a piperazine moiety and an acetohydrazide functional group, which are known to influence its pharmacological properties. This article reviews the current understanding of the biological activity of this compound, including its antimicrobial and anticancer potentials, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.3 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H21Cl2N4O |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide |
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity associated with derivatives of piperazine, including those similar to the target compound. For instance, a study evaluated various piperazine derivatives for their antimicrobial efficacy using the tube dilution technique. Compounds exhibited activity comparable to standard antibiotics such as ciprofloxacin and fluconazole, indicating that structural modifications can enhance their effectiveness against bacterial strains .
Case Study: Antimicrobial Testing
In vitro tests showed that specific derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that some compounds had MICs in the low microgram per milliliter range, suggesting strong potential for development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated through MTT assays, which measure cell viability in response to treatment. Certain derivatives demonstrated cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage) cells. Notably, some compounds showed promising results compared to established chemotherapeutics like 5-fluorouracil .
Research Findings: Anticancer Efficacy
A molecular docking study indicated favorable interactions of the compound with target proteins involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects. The binding affinities were assessed using software tools like Schrodinger's Maestro, providing insights into the compound's potential as a lead in drug design .
The biological activities of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.
- Disruption of Cell Membranes : Its hydrophobic nature could allow it to integrate into bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
